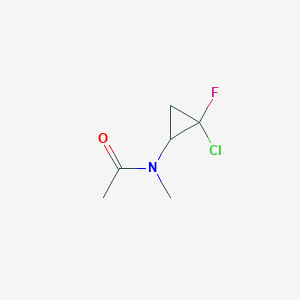
5-(1,1,2,3,3,3-Hexafluoropropoxy)-4-chloro-2-fluoro-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1,2,3,3,3-Hexafluoropropoxy)-4-chloro-2-fluoro-aniline, also known as 5-HFP-4-Cl-2-F-aniline, is a fluorinated aniline derivative with a unique combination of chemical and physical properties. It is a highly fluorinated compound with a wide range of applications in scientific research and industrial applications. The unique combination of properties makes it an attractive and versatile compound for many different applications.
Wirkmechanismus
The mechanism of action of 5-(1,1,2,3,3,3-Hexafluoropropoxy)-4-chloro-2-fluoro-aniline-F-aniline is not fully understood. However, it is believed that the fluorinated aniline derivative interacts with the target molecule in a non-covalent manner. This interaction is thought to result in the formation of a complex that is stabilized by hydrogen bonding. This complex then undergoes a series of chemical reactions to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-F-aniline are not fully understood. However, it is known that the compound has a low toxicity and is not expected to cause any adverse effects in humans or animals. In addition, the compound has been shown to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,1,2,3,3,3-Hexafluoropropoxy)-4-chloro-2-fluoro-aniline-F-aniline has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high reactivity, which makes it suitable for use in a wide range of reactions. In addition, the compound is relatively stable and does not degrade easily. On the other hand, the compound is sensitive to light and heat and should be stored in a dark, cool environment.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(1,1,2,3,3,3-Hexafluoropropoxy)-4-chloro-2-fluoro-aniline-F-aniline. These include further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of other fluorinated compounds. Additionally, its potential use in the synthesis of pharmaceuticals and other organic compounds should be further investigated. Finally, its potential use in the synthesis of polymers, catalysts, and other materials should be explored.
Synthesemethoden
The synthesis of 5-(1,1,2,3,3,3-Hexafluoropropoxy)-4-chloro-2-fluoro-aniline-F-aniline is a multistep process that involves the use of a variety of chemical reactions. The first step of the synthesis is the reaction of 1,1,2,3,3,3-hexafluoropropanol with 4-chloro-2-fluoro-aniline. This reaction produces a fluorinated aniline derivative with the desired chemical and physical properties. The second step of the synthesis involves the reaction of the fluorinated aniline derivative with a base to form the desired this compound-F-aniline.
Wissenschaftliche Forschungsanwendungen
5-(1,1,2,3,3,3-Hexafluoropropoxy)-4-chloro-2-fluoro-aniline-F-aniline has a wide range of applications in scientific research. It is commonly used in the synthesis of other fluorinated compounds, such as 5-fluoro-2-chloro-aniline and 5-fluoro-3-chloro-aniline. It is also used in the synthesis of pharmaceuticals and other organic compounds. In addition, it is used in the synthesis of polymers, catalysts, and other materials.
Eigenschaften
IUPAC Name |
4-chloro-5-(1,1,2,3,3,3-hexafluoropropoxy)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF6NO/c1-4-2-5(11)7(3-6(4)18)19-10(16,17)8(12)9(13,14)15/h2-3,8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBYASGFXYITDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC(C(C(F)(F)F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)
